

# Molecular weight and formula of 5-Chloropentan-2-ol

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Compound of Interest

Compound Name: 5-Chloropentan-2-ol

Cat. No.: B3187413

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### **Technical Guide: 5-Chloropentan-2-ol**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**5-Chloropentan-2-ol** is a chiral haloalcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceutical agents and natural products. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its enantioselective synthesis, and relevant analytical data.

#### **Core Molecular Data**

The fundamental properties of **5-Chloropentan-2-ol** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Source(s)
Chemical Formula	C <sub>5</sub> H <sub>11</sub> ClO	[1][2][3][4][5][6][7][8]
Molecular Weight	122.59 g/mol	[1][2][3][4][5][6][7]
IUPAC Name	5-chloropentan-2-ol	[7]
Appearance	Colorless liquid (presumed)	N/A
SMILES	CC(O)CCCCI	[2][6]

## **Enantioselective Synthesis: Experimental Protocol**

The stereoselective synthesis of **5-Chloropentan-2-ol** is of significant interest, particularly for the production of optically pure compounds. The enzymatic reduction of the corresponding ketone, 5-chloropentan-2-one, offers a highly efficient and environmentally friendly method to obtain the desired enantiomer, such as (S)-(+)-**5-chloropentan-2-ol**. This chiral alcohol is a useful building block for various synthetically valuable molecules.

### **Objective:**

To synthesize (S)-**5-chloropentan-2-ol** via the enantioselective reduction of 5-chloropentan-2-one using a ketoreductase enzyme.

#### **Materials:**

- 5-chloropentan-2-one
- Ketoreductase (e.g., from Zygosaccharomyces rouxii or other suitable microbial source)
- Cofactor (e.g., NADH or NADPH)
- Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)



Deionized water

### **Equipment:**

- Bioreactor or temperature-controlled shaker
- pH meter
- Centrifuge
- · Separatory funnel
- Rotary evaporator
- Gas chromatograph with a chiral column (for enantiomeric excess determination)

#### **Procedure:**

- Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
- Add the ketoreductase enzyme to the buffer.
- Introduce the cofactor (e.g., NAD(P)H) and the components of the cofactor regeneration system.
- Initiate the reaction by adding the substrate, 5-chloropentan-2-one. The substrate can be added neat or as a solution in a water-miscible solvent to avoid high local concentrations.
- Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.
- Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable technique, such as gas chromatography (GC), to determine the conversion of the ketone to the alcohol.
- Work-up and Purification: Once the reaction has reached completion, terminate it by removing the enzyme, for example, by centrifugation.
- Extract the aqueous reaction mixture with an organic solvent like ethyl acetate.

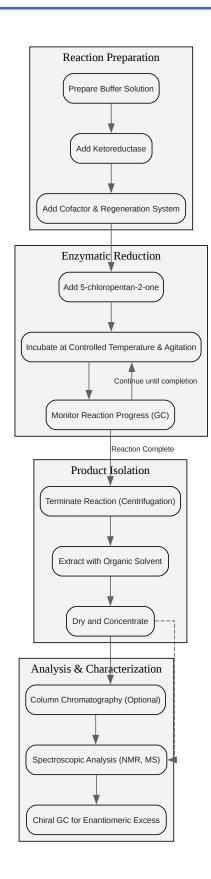


- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-Chloropentan-2-ol.
- Purification: If necessary, the crude product can be further purified by column chromatography.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry). Determine the enantiomeric excess of the chiral alcohol using GC with a chiral column.

## **Experimental Workflow Diagram**

The following diagram illustrates the key stages in the enantioselective synthesis and analysis of **5-Chloropentan-2-ol**.





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Caption: Workflow for the biocatalytic synthesis of 5-Chloropentan-2-ol.



## **Applications in Research and Drug Development**

**5-Chloropentan-2-ol**, particularly in its enantiomerically pure forms, is a key intermediate in the synthesis of various pharmaceutical compounds. Halogenated compounds are prevalent in many approved drugs, and the presence of both a chloro and a hydroxyl group in this molecule allows for sequential and diverse chemical modifications. For instance, the hydroxyl group can be oxidized or participate in ether or ester formation, while the chloro group can be displaced in nucleophilic substitution reactions to introduce other functionalities. These properties make it a valuable precursor for creating libraries of compounds for drug discovery screening and for the total synthesis of complex target molecules.

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